Gambogoic acid B
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Overview
Description
Gambogoic acid B is a naturally occurring compound derived from the resin of Garcinia hanburyi, a tropical tree found in Southeast Asia. This compound belongs to the xanthonoid family and is known for its complex caged structure. This compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gambogoic acid B involves several steps:
Extraction: The resin from Garcinia hanburyi is extracted using organic solvents.
Filtration and Concentration: The crude extract is filtered and concentrated.
Crystallization: this compound is separated from other organic components via crystallization as its pyridinium salt.
Acidification: The pyridinium salt is acidified to isolate the free this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process includes:
Large-scale Extraction: Using industrial-grade solvents for efficient extraction.
Purification: Advanced filtration and crystallization techniques to ensure high purity.
Isolation: Employing large-scale acidification and extraction methods to yield pure this compound.
Chemical Reactions Analysis
Types of Reactions
Gambogoic acid B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Scientific Research Applications
Gambogoic acid B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Gambogoic acid B exerts its effects through several mechanisms:
Anticancer Activity: It induces apoptosis in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway and activating the PI3K/Akt pathway
Antimicrobial Activity: It inhibits bacterial cell wall synthesis by targeting undecaprenyl diphosphate synthase.
Metabolic Regulation: It suppresses the pentose phosphate pathway by inhibiting 6-phosphogluconate dehydrogenase.
Comparison with Similar Compounds
Gambogoic acid B is compared with other similar compounds such as:
Neogambogic Acid: Another derivative with similar anticancer properties but different molecular targets.
Epi-Gambogic Acid: An epimer of gambogic acid with slightly different biological activities.
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique chemical structure and biological activities make it a valuable subject of study for developing new therapeutic agents.
Properties
Molecular Formula |
C40H50O9 |
---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
(E)-4-[(2S,8R,15S,16S,17S)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15+/t26-,27?,29-,34-,38+,39?,40-/m0/s1 |
InChI Key |
WMAGOAMNTBBBCL-BOYNXPDDSA-N |
Isomeric SMILES |
CCO[C@H]1[C@@H]2CC3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)C(C2=O)(OC3(C)C)C/C=C(\C)/C(=O)O |
Canonical SMILES |
CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |
Origin of Product |
United States |
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